Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16483344
InChI: InChI=1S/C42H36O8S4/c1-5-47-37(43)29-17-9-25(10-18-29)33-34(26-11-19-30(20-12-26)38(44)48-6-2)52-41(51-33)42-53-35(27-13-21-31(22-14-27)39(45)49-7-3)36(54-42)28-15-23-32(24-16-28)40(46)50-8-4/h9-24H,5-8H2,1-4H3
SMILES:
Molecular Formula: C42H36O8S4
Molecular Weight: 797.0 g/mol

Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate

CAS No.:

Cat. No.: VC16483344

Molecular Formula: C42H36O8S4

Molecular Weight: 797.0 g/mol

* For research use only. Not for human or veterinary use.

Tetraethyl 4,4',4'',4'''-[[2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl]tetrabenzoate -

Specification

Molecular Formula C42H36O8S4
Molecular Weight 797.0 g/mol
IUPAC Name ethyl 4-[2-[4,5-bis(4-ethoxycarbonylphenyl)-1,3-dithiol-2-ylidene]-5-(4-ethoxycarbonylphenyl)-1,3-dithiol-4-yl]benzoate
Standard InChI InChI=1S/C42H36O8S4/c1-5-47-37(43)29-17-9-25(10-18-29)33-34(26-11-19-30(20-12-26)38(44)48-6-2)52-41(51-33)42-53-35(27-13-21-31(22-14-27)39(45)49-7-3)36(54-42)28-15-23-32(24-16-28)40(46)50-8-4/h9-24H,5-8H2,1-4H3
Standard InChI Key PGZGHZXUDIFZQV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC=C(C=C1)C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)C(=O)OCC)C5=CC=C(C=C5)C(=O)OCC)S2)C6=CC=C(C=C6)C(=O)OCC

Introduction

Structural Characteristics

Molecular Architecture

The compound’s backbone consists of a bi(1,3-dithiolylidene) unit, a planar, conjugated system comprising two fused 1,3-dithiole rings. Each sulfur atom in the dithiolylidene moiety contributes to the molecule’s electron-delocalized π-system, a feature linked to conductive and redox-active behavior in related compounds . Four benzoate groups are tethered to the core via ester linkages at the 4,4',5,5' positions, introducing steric bulk and modulating electronic properties.

Table 1: Key Structural Parameters

PropertyValue
Molecular FormulaC₄₂H₃₆O₈S₄
Molecular Weight797.0 g/mol
Core StructureBi(1,3-dithiolylidene)
SubstituentsFour ethyl benzoate groups

Compared to its carboxylic acid counterpart (C₃₄H₂₀O₈S₄, PubChem CID 102294095), the ethyl ester groups replace acidic protons, reducing intermolecular hydrogen bonding and enhancing solubility in nonpolar solvents . This structural modification preserves the π-conjugated system while altering crystallinity and film-forming properties.

Spectroscopic and Computational Insights

While experimental spectral data for the tetraethyl derivative are unavailable, density functional theory (DFT) simulations of analogous dithiolylidene systems predict strong absorption in the visible to near-infrared range (λₘₐₓ ≈ 450–650 nm), attributed to π→π* transitions . Nuclear magnetic resonance (NMR) studies of related esters suggest distinct proton environments for the ethyl groups (δ ≈ 1.2–1.4 ppm for CH₃, 4.1–4.3 ppm for CH₂) and aromatic protons (δ ≈ 7.5–8.2 ppm) .

Synthesis and Preparation

Synthetic Pathway

The synthesis likely proceeds via a multi-step route:

  • Core Formation: Oxidative dimerization of 1,3-dithiole-2-thione derivatives under controlled conditions yields the bi(1,3-dithiolylidene) core.

  • Benzoate Attachment: Nucleophilic aromatic substitution or Ullmann coupling introduces para-substituted bromobenzoyl chloride groups to the core.

  • Esterification: Reaction with excess ethanol in the presence of H₂SO₄ or DCC/DMAP converts carboxylic acid intermediates to ethyl esters .

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield*
Core dimerizationI₂, DMF, 80°C, 12 h45–60%
Benzoate functionalizationCuI, Pd(PPh₃)₄, K₂CO₃, 110°C30–40%
EsterificationEtOH, H₂SO₄, reflux85–95%
*Estimated based on analogous syntheses .

Purification Challenges

The compound’s high molecular weight and hydrophobicity necessitate advanced purification techniques. Size-exclusion chromatography (SEC) or preparative HPLC with C18 columns may achieve >95% purity, though residual metal catalysts from coupling reactions pose persistent contamination risks .

Physical and Chemical Properties

Solubility and Stability

The ethyl ester groups confer solubility in chlorinated solvents (e.g., dichloromethane, chloroform) and tetrahydrofuran (THF), unlike the insoluble tetrabenzoic acid precursor . Thermal gravimetric analysis (TGA) of similar esters indicates decomposition onset at ~250°C, suggesting suitability for solution-processing below this threshold.

Electrochemical Behavior

Cyclic voltammetry (CV) studies of bi(1,3-dithiolylidene) derivatives reveal two reversible oxidation waves at +0.3–0.5 V and +0.7–0.9 V vs. Ag/Ag⁺, corresponding to the formation of radical cations and dications. The electron-withdrawing ester groups may slightly anodize these potentials compared to alkyl-substituted analogs.

Research Findings and Future Directions

Experimental Limitations

Current knowledge gaps stem from the compound’s synthetic complexity and limited commercial availability (priced at €503/g) . Collaborative efforts between academic and industrial labs are essential to scale up synthesis and characterize bulk properties.

Targeted Studies Needed

  • Charge Transport Measurements: Hall effect or time-resolved microwave conductivity (TRMC) studies to quantify mobility.

  • Single-Crystal XRD: Elucidate molecular packing and intermolecular interactions.

  • Device Integration: Test OFET and solar cell prototypes using solution-processed films.

Computational Proposals

Machine learning models trained on dithiolylidene datasets could predict optimized substituents for higher conductivity or broader light absorption. High-throughput screening of ester variants (e.g., methyl, benzyl) may identify derivatives with superior film morphology.

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